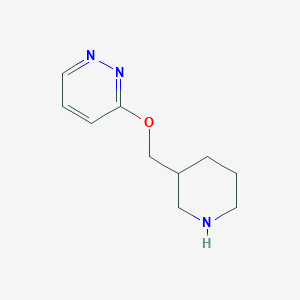

3-(Piperidin-3-ylmethoxy)pyridazine

Description

BenchChem offers high-quality 3-(Piperidin-3-ylmethoxy)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-3-ylmethoxy)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1250210-07-1 |

|---|---|

Molecular Formula |

C10H15N3O |

Molecular Weight |

193.25 g/mol |

IUPAC Name |

3-(piperidin-3-ylmethoxy)pyridazine |

InChI |

InChI=1S/C10H15N3O/c1-3-9(7-11-5-1)8-14-10-4-2-6-12-13-10/h2,4,6,9,11H,1,3,5,7-8H2 |

InChI Key |

MBLOBMZSGMOFIA-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)COC2=NN=CC=C2 |

Canonical SMILES |

C1CC(CNC1)COC2=NN=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Topic: Potential Therapeutic Targets of 3-(Piperidin-3-ylmethoxy)pyridazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the potential therapeutic targets for the novel small molecule, 3-(Piperidin-3-ylmethoxy)pyridazine. By deconstructing the molecule into its core pharmacophoric components—the pyridazine and piperidine scaffolds—we establish a rational basis for target hypothesis generation. The pyridazine ring is a known privileged structure in medicinal chemistry, associated with a wide array of biological activities, while the piperidine moiety is a cornerstone of many neuroactive and anticancer agents.[1][2] A critical line of inquiry is drawn from potent activity of structurally analogous compounds, particularly in the domain of epigenetic modulation.[3][4]

This document outlines primary and secondary target hypotheses, including epigenetic enzymes like Lysine-Specific Demethylase 1 (LSD1), neuro-active proteins such as Acetylcholinesterase (AChE) and Monoamine Oxidases (MAOs), and various oncology-related kinases. We present a phased, multi-pillar experimental workflow designed for robust target identification and validation, moving from initial high-throughput screening to cellular target engagement and unbiased proteomic approaches. Each experimental protocol is detailed with the underlying scientific rationale, emphasizing self-validating systems and data-driven decision-making. This guide is intended to serve as a strategic roadmap for research teams embarking on the preclinical development of this compound.

Introduction: A Rationale for Target Identification

The process of elucidating a small molecule's mechanism of action is a critical step in drug discovery, transforming a bioactive "hit" into a viable therapeutic lead.[5] The subject of this guide, 3-(Piperidin-3-ylmethoxy)pyridazine, is a synthetic heterocycle composed of two key structural motifs that are highly prevalent in clinically successful drugs.

The Privileged Scaffolds: Pyridazine and Piperidine in Medicinal Chemistry

The pyridazine ring is a diazine heterocycle recognized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which can be crucial for drug-target interactions.[1] Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and analgesic effects.[6][7][8] This versatility has led to its classification as a "privileged structure" in drug discovery.[9]

Similarly, the piperidine ring is one of the most ubiquitous heterocyclic scaffolds in pharmaceuticals, present in a wide range of drugs targeting cancer and central nervous system (CNS) disorders.[2] Its conformational flexibility and ability to modulate physicochemical properties like lipophilicity and solubility enhance its "druggability," improving pharmacokinetic profiles while often reducing toxicity.[2] The combination of these two scaffolds suggests a high probability of potent and specific biological activity.

Structural Analogs as Mechanistic Precedents

The most compelling starting point for our investigation comes from a closely related analog. A series of 3-(piperidin-4-ylmethoxy)pyridine compounds were reported as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) , an epigenetic enzyme and a validated target in oncology.[3][4] These compounds achieved nanomolar potency and demonstrated strong anti-proliferative effects in leukemia and solid tumor cell lines.[4]

Our subject molecule differs in two key aspects: the core heterocycle is a pyridazine (two adjacent nitrogens) instead of a pyridine (one nitrogen), and the piperidine linkage is at the 3-position instead of the 4-position. While the same study noted that the piperidin-3-yl substituent was less favorable for LSD1 inhibition in their series, the change from a pyridine to a pyridazine core could significantly alter the binding mode and potency, making LSD1 a primary target of high interest.[3]

Primary Hypothesized Therapeutic Targets

Based on the evidence from structural analogs and the known pharmacology of the core scaffolds, we have prioritized three primary target classes for initial investigation.

Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a flavin-dependent amine oxidase that demethylates histone H3 at lysine 4 (H3K4), playing a critical role in the regulation of gene expression.[3] Its overexpression is implicated in various cancers, making it a validated therapeutic target.[4] Given that a close structural analog is a potent LSD1 inhibitor, this stands as the most promising initial hypothesis. The pyridazine nitrogens could form alternative hydrogen bonding interactions within the active site, potentially compensating for the repositioned piperidine nitrogen.

Cholinesterases (AChE and BuChE)

A separate line of research has identified 3-aminopyridazine derivatives as potent inhibitors of Acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine.[10][11] AChE inhibitors are a mainstay for the symptomatic treatment of Alzheimer's disease. The 3-(Piperidin-3-ylmethoxy)pyridazine structure shares key pharmacophoric features with these inhibitors, making AChE and the related Butyrylcholinesterase (BuChE) high-priority targets.

Monoamine Oxidases (MAO-A and MAO-B)

The piperidine scaffold is a well-established component of MAO inhibitors, which are used to treat depression and neurodegenerative disorders like Parkinson's disease.[12] Furthermore, LSD1 is structurally and mechanistically related to the MAO family of flavin-dependent amine oxidases.[3] Therefore, it is critical to assess the activity of 3-(Piperidin-3-ylmethoxy)pyridazine against both MAO-A and MAO-B, not only as potential primary targets but also to establish a selectivity profile against LSD1.

Secondary and Exploratory Therapeutic Targets

Should the primary hypotheses prove inconclusive, the broad bioactivity of the constituent scaffolds provides a rich field of secondary targets for exploration.

-

Protein Kinases: The piperidine ring is a feature in numerous FDA-approved small molecule kinase inhibitors targeting pathways involving VEGFR, EGFR, and ALK, which are crucial in angiogenesis and cancer cell proliferation.[13]

-

G-Protein Coupled Receptors (GPCRs): As the core of morphine, the piperidine moiety has a long history of targeting GPCRs, most notably the µ-opioid receptor for analgesia.[14]

-

Modulators of Vasodilation: Pyridazinone derivatives have been shown to possess potent vasorelaxant activity, potentially through the modulation of endothelial nitric oxide synthase (eNOS).[6][15]

A Phased Experimental Workflow for Target Identification and Validation

A robust and logical progression of experiments is essential to confidently identify and validate the molecular target(s) of 3-(Piperidin-3-ylmethoxy)pyridazine. We propose a three-phased approach.

Phase 1: In Vitro Target Screening and Hit Validation

The initial phase focuses on testing the primary hypotheses using purified, recombinant proteins to determine direct biochemical interaction and functional modulation. This approach provides clean, quantitative data on potency (IC₅₀/Kᵢ) and selectivity.

Caption: Phase 1 workflow for in vitro biochemical screening.

Protocol 4.1.1: LSD1/MAO Amine Oxidase Activity Assay (Amplex Red Method)

-

Principle: This assay measures the H₂O₂ produced as a byproduct of the amine oxidase reaction. H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with Amplex Red to produce the highly fluorescent compound resorufin. The rate of fluorescence increase is directly proportional to enzyme activity.

-

Methodology:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).

-

In a 96-well black plate, add 50 µL of a solution containing recombinant human LSD1 (or MAO-A/B), HRP, and the appropriate enzyme-specific substrate (e.g., dimethylated H3K4 peptide for LSD1, p-tyramine for MAOs).

-

Add 2 µL of 3-(Piperidin-3-ylmethoxy)pyridazine serially diluted in DMSO (final concentrations ranging from 1 nM to 100 µM). Include appropriate controls (no enzyme, no substrate, positive control inhibitor).

-

Initiate the reaction by adding 50 µL of Amplex Red reagent.

-

Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 530-560 nm, Emission: ~590 nm) at 37°C for 30-60 minutes.

-

Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percent inhibition against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Causality: This method directly measures the functional consequence of enzyme inhibition. Its high sensitivity allows for the accurate determination of potency for tight-binding inhibitors.

Phase 2: Cellular Target Engagement and Phenotypic Validation

Once a primary target is identified biochemically, it is crucial to confirm that the compound engages this target in a complex cellular environment and elicits a corresponding biological effect.[16]

Caption: Phase 2 workflow for cellular target validation.

Protocol 4.2.1: Cellular Thermal Shift Assay (CETSA)

-

Principle: CETSA operates on the principle that a drug binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation. This change in thermal stability can be quantified to confirm direct target engagement in intact cells or cell lysates.

-

Methodology:

-

Culture the selected cell line (e.g., a cancer cell line where the target is highly expressed) to ~80% confluency.

-

Harvest cells and resuspend in a suitable buffer. Treat aliquots with the test compound (at a concentration ~10-100x its biochemical IC₅₀) or vehicle (DMSO) for 1 hour at 37°C.

-

Heat the cell suspensions across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.

-

Lyse the cells (e.g., via freeze-thaw cycles).

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble, non-denatured proteins.

-

Analyze the amount of soluble target protein remaining at each temperature for both vehicle- and compound-treated samples using Western Blot or ELISA.

-

Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, direct engagement.

-

-

Trustworthiness: This assay provides direct, physical evidence of a drug-target interaction within the native cellular milieu, making it a powerful validation tool that is not dependent on downstream functional readouts.

Phase 3: Unbiased Target Identification

If primary screening is inconclusive or if off-target effects are suspected, an unbiased approach is required to identify protein binders without a preconceived hypothesis. Affinity-based proteomics is a classic and effective method.[17]

Caption: Phase 3 workflow for unbiased target ID via pull-down.

Protocol 4.3.1: Affinity-Based Pull-Down using a Biotinylated Probe

-

Principle: The small molecule of interest is chemically modified with a linker and a high-affinity tag, such as biotin. This "bait" molecule is incubated with a cell lysate, allowing it to bind to its protein targets. The bait-protein complex is then captured using streptavidin-coated beads, separating it from the rest of the proteome. The captured proteins are then identified by mass spectrometry.[17]

-

Methodology:

-

Probe Synthesis: Synthesize a derivative of 3-(Piperidin-3-ylmethoxy)pyridazine with a flexible linker (e.g., polyethylene glycol) attached to a position on the molecule determined not to be critical for its activity (based on preliminary SAR), terminating in a biotin molecule.

-

Lysate Preparation: Grow and harvest cells, then lyse them under non-denaturing conditions to preserve protein structure and interactions.

-

Incubation: Incubate the cell lysate with the biotinylated probe. As a critical control for specificity, run a parallel incubation that includes the probe plus a 100-fold excess of the original, unmodified compound.

-

Capture: Add streptavidin-coated agarose or magnetic beads to the lysates to capture the biotinylated probe and any bound proteins. Wash the beads extensively to remove non-specific binders.

-

Elution and Digestion: Elute the bound proteins from the beads and digest them into smaller peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Identify proteins that are present in the probe-only sample but significantly reduced or absent in the competitive binding control sample. These are the high-confidence specific binding partners.

-

-

Authoritative Grounding: This is a gold-standard biochemical technique for identifying the direct physical targets of a small molecule from the entire proteome.

Data Synthesis and Prioritization

The data generated from this phased approach must be synthesized to build a comprehensive target profile. The following table outlines the key experiments and their expected outcomes for our primary hypotheses.

| Potential Target | Phase 1: Biochemical Assay | Phase 2: Cellular Assays | Phase 3: Unbiased Confirmation | Go/No-Go Criteria |

| LSD1 | Amplex Red Assay (IC₅₀) | CETSA (Target Engagement); Western Blot (H3K4me2 levels); Cell Proliferation (EC₅₀) | Affinity Pull-Down + MS | Potent IC₅₀ (<1 µM), confirmed cellular engagement, and correlation between biomarker modulation and antiproliferative EC₅₀. |

| AChE/BuChE | Ellman's Assay (IC₅₀) | Neuronal cell-based acetylcholine measurement assay. | Affinity Pull-Down + MS | Potent IC₅₀ (<1 µM) and demonstrated activity in a relevant cellular system. |

| MAO-A/B | Luminescence Assay (IC₅₀) | Cellular monoamine degradation assay. | Affinity Pull-Down + MS | Potent IC₅₀ (<1 µM). Crucial for establishing a selectivity profile versus LSD1. |

Conclusion and Future Directions

The structural components of 3-(Piperidin-3-ylmethoxy)pyridazine provide a strong, rational basis for hypothesizing its interaction with several high-value therapeutic targets, most notably LSD1, cholinesterases, and monoamine oxidases. The experimental workflow detailed in this guide provides a rigorous, multi-phased strategy to move from hypothesis to validated mechanism of action. By integrating direct biochemical assays, cellular target engagement studies, and unbiased proteomics, research teams can confidently identify the primary target(s), understand the compound's selectivity profile, and build a robust data package to support further preclinical and clinical development. The ultimate goal is to translate the chemical potential of this molecule into a well-characterized therapeutic candidate.

References

-

Chilin, A., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

-

Al-Warhi, T., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. Available at: [Link]

-

Asgari, D., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. Available at: [Link]

-

Chilin, A., et al. (2001). Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

-

SAMSUNG MEDICAL CENTER. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Samsung Medical Center. Available at: [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

-

Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. Available at: [Link]

-

Grewal, E., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

-

Rather, G. A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. Available at: [Link]

-

Singh, S., & Singh, P. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. Available at: [Link]

-

Afzal, O., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

Naeem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Available at: [Link]

-

Kumar, A., & Kumar, S. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. ResearchGate. Available at: [Link]

-

Al-Mubarak, M. A., & Kim, H. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available at: [Link]

-

Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Available at: [Link]

-

Sharma, P., et al. (2017). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Brown, D. G., & Boström, J. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]

-

de la Torre, D. V., et al. (2012). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available at: [Link]

-

Aziz, M. A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. Available at: [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 6. researchgate.net [researchgate.net]

- 7. sarpublication.com [sarpublication.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

- 10. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Mechanism of Action for 3-(Piperidin-3-ylmethoxy)pyridazine: A Hypothesis-Driven Approach

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, 3-(Piperidin-3-ylmethoxy)pyridazine. As we venture into the pharmacological characterization of this molecule, we will operate on a primary hypothesis grounded in robust chemical similarity to known bioactive agents, while remaining open to exploring secondary pathways. This document is intended for researchers, scientists, and drug development professionals, offering a structured, yet flexible, approach to discovery.

Part 1: Deconstructing the Molecule and Formulating a Primary Hypothesis

The structure of 3-(Piperidin-3-ylmethoxy)pyridazine incorporates two key heterocyclic moieties: a piperidine ring and a pyridazine ring. The piperidine scaffold is a well-established constituent in a vast array of neuropharmacological agents, often conferring affinity for neurotransmitter transporters and receptors.[1][2][3][4] The pyridazine ring, a diazine, is also a versatile pharmacophore known to be present in compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and cardiovascular effects.[5][6][7]

Our primary hypothesis is that 3-(Piperidin-3-ylmethoxy)pyridazine acts as an inhibitor of Lysine Specific Demethylase 1 (LSD1) . This assertion is based on the striking structural similarity to a known series of potent LSD1 inhibitors, namely 3-(piperidin-4-ylmethoxy)pyridine containing compounds.[8][9][10] The substitution of a pyridine core with a pyridazine core, and a shift in the piperidine linkage from the 4- to the 3-position, represents a bioisosteric modification that may retain or modulate the affinity for LSD1.

A secondary, yet plausible, hypothesis is that the compound may modulate neurotransmitter systems, given the prevalence of the piperidine moiety in CNS-active drugs.[1][4] Specifically, it could interact with dopamine, serotonin, or norepinephrine transporters or receptors.

Part 2: A Phased Experimental Approach to Hypothesis Validation

To systematically investigate our primary and secondary hypotheses, a multi-tiered experimental plan is proposed. This plan is designed to be self-validating, with each phase informing the next.

Phase 1: In Vitro Target Engagement and Selectivity Profiling

The initial phase focuses on confirming direct interaction with our primary hypothesized target and assessing selectivity against related enzymes and a broad panel of off-targets.

1.1. Primary Target Engagement: LSD1 Inhibition Assay

-

Objective: To determine if 3-(Piperidin-3-ylmethoxy)pyridazine directly inhibits LSD1 enzymatic activity.

-

Methodology: A well-established in vitro LSD1 activity assay will be employed. This typically involves a recombinant human LSD1 enzyme, a synthetic biotinylated histone H3 peptide substrate (e.g., H3K4me2), and a detection system that measures the demethylation product. A common method is a coupled-enzyme assay where the hydrogen peroxide produced during demethylation is detected via horseradish peroxidase (HRP) and a fluorescent or luminescent substrate.

-

Data to be Generated: IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

| Compound | Hypothetical LSD1 IC50 (nM) |

| 3-(Piperidin-3-ylmethoxy)pyridazine | 50 - 500 |

| Positive Control (Known LSD1 Inhibitor) | < 50 |

| Negative Control (Inactive Compound) | > 10,000 |

1.2. Selectivity Profiling against Monoamine Oxidases (MAOs)

-

Objective: To assess the selectivity of the compound for LSD1 over the structurally related FAD-dependent monoamine oxidases, MAO-A and MAO-B.[8][10]

-

Methodology: Standard MAO-A and MAO-B inhibition assays will be conducted using recombinant human enzymes and specific substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Data to be Generated: IC50 values for MAO-A and MAO-B, allowing for the calculation of selectivity ratios (IC50 MAO / IC50 LSD1).

1.3. Broad Panel Off-Target Screening

-

Objective: To identify potential secondary targets and to de-risk the compound for off-target liabilities.

-

Methodology: The compound will be submitted for screening against a broad panel of receptors, transporters, ion channels, and enzymes (e.g., a Eurofins SafetyScreen or equivalent). This is crucial for evaluating our secondary hypothesis regarding neurotransmitter system modulation.

-

Data to be Generated: Percent inhibition at a fixed concentration (e.g., 10 µM) for a wide range of biological targets. Any significant "hits" will be followed up with full dose-response curves to determine Ki or IC50 values.

Phase 2: Cellular and Mechanistic Studies

Assuming positive results from Phase 1, the next step is to confirm target engagement in a cellular context and to elucidate the mode of inhibition.

2.1. Cellular Target Engagement: Histone Methylation Assay

-

Objective: To determine if the compound can modulate histone methylation levels in a cellular environment, consistent with LSD1 inhibition.

-

Methodology: A relevant cancer cell line with known LSD1 dependency (e.g., MV4-11 leukemia cells) will be treated with increasing concentrations of 3-(Piperidin-3-ylmethoxy)pyridazine.[8][10] Western blotting or high-content imaging will be used to quantify changes in the levels of H3K4me2.

-

Data to be Generated: A dose-dependent increase in cellular H3K4me2 levels.

2.2. Enzyme Kinetics: Determining the Mechanism of Inhibition

-

Objective: To understand how the compound inhibits LSD1.

-

Methodology: A steady-state enzyme kinetics study will be performed by measuring the initial reaction velocities at various concentrations of the H3K4 peptide substrate and the inhibitor.[8] The data will be plotted using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate.

-

Data to be Generated: Kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor, and the inhibition constant (Ki).

Phase 3: In Vivo Proof-of-Concept

The final phase involves evaluating the compound's efficacy in a relevant animal model.

3.1. Xenograft Tumor Model

-

Objective: To assess the anti-tumor efficacy of 3-(Piperidin-3-ylmethoxy)pyridazine in vivo.

-

Methodology: A mouse xenograft model using a suitable cancer cell line (e.g., MV4-11) will be employed. Tumor-bearing mice will be treated with the compound, and tumor growth will be monitored over time.

-

Data to be Generated: Tumor growth inhibition (TGI) and pharmacokinetic/pharmacodynamic (PK/PD) data, correlating drug exposure with changes in H3K4me2 levels in the tumor tissue.

Part 3: Visualizing the Hypothesized Pathway and Experimental Workflow

Hypothesized Signaling Pathway of LSD1 Inhibition

Caption: Hypothesized mechanism of LSD1 inhibition by 3-(Piperidin-3-ylmethoxy)pyridazine.

Experimental Workflow for Mechanism of Action Elucidation

Caption: A phased experimental workflow for MOA elucidation.

References

- Novel (bisarylmethoxy)

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.

- Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists. PMC - NIH.

- 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC.

- Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv

- US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors.

- New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organoc

- Piperine and Its Metabolite's Pharmacology in Neurodegener

- Pharmacological properties of natural piperidine derivatives.

- 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.

- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.

- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.

- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv

- Various Chemical and Biological Activities of Pyridazinone Deriv

- 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed.

Sources

- 1. Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]

- 5. sarpublication.com [sarpublication.com]

- 6. jocpr.com [jocpr.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis of 3-(Piperidin-3-ylmethoxy)pyridazine

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the laboratory-scale synthesis of 3-(Piperidin-3-ylmethoxy)pyridazine , a valuable heterocyclic building block often used in the development of kinase inhibitors and GPCR ligands.

Executive Summary

The pyridazine ring is a "privileged structure" in medicinal chemistry, offering unique physicochemical properties such as high water solubility and hydrogen bond accepting capability. This protocol details the synthesis of 3-(Piperidin-3-ylmethoxy)pyridazine via a convergent three-step sequence.

The route utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy, coupling a protected piperidinyl-methanol with an electron-deficient chloropyridazine. This method is preferred over metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) for this specific scaffold due to higher atom economy, lower cost, and the avoidance of heavy metal contamination in the final product.

Key Reaction Features

-

Scalability: Protocol validated for 1g to 10g scales.

-

Purity Target: >95% (LCMS/NMR).

-

Critical Control Point: Moisture exclusion during the SNAr coupling to prevent hydrolysis of the chloropyridazine.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the disconnection of the ether linkage. We employ a "Protect-Couple-Deprotect" strategy to ensure regioselectivity and prevent side reactions involving the secondary amine of the piperidine.

Figure 1: Retrosynthetic logic focusing on the ether bond formation via SNAr.

Detailed Experimental Protocol

Phase 1: Preparation of Nucleophile (N-Protection)

Note: If tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is purchased commercially, proceed directly to Phase 2.

Objective: Protect the secondary amine to prevent N-arylation.

-

Reagents: Piperidin-3-ylmethanol (1.0 equiv), Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv), Triethylamine (1.5 equiv), DCM (10 vol).

-

Procedure:

-

Dissolve Piperidin-3-ylmethanol in DCM at 0°C.

-

Add Triethylamine followed by slow addition of Boc2O dissolved in DCM.

-

Warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Wash with 1M HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

-

Yield Expectation: >90% (Colorless oil).

-

Phase 2: SNAr Coupling (Critical Step)

Objective: Form the ether linkage between the pyridazine and the piperidine side chain.

Materials:

-

Electrophile: 3-Chloropyridazine [CAS: 1120-95-2] (1.0 equiv)

-

Nucleophile: tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.1 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

-

Solvent: Anhydrous THF (or DMF for faster kinetics)

Step-by-Step Methodology:

-

Activation (Alkoxide Formation):

-

Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N2).

-

Suspend NaH (1.5 equiv) in anhydrous THF (0.2 M concentration relative to SM). Cool to 0°C.

-

Add the N-Boc-alcohol (Nucleophile) dropwise as a solution in THF.

-

Observation: Hydrogen gas evolution will occur. Stir at 0°C for 30 mins, then RT for 30 mins to ensure complete deprotonation.

-

-

Coupling:

-

Cool the mixture back to 0°C.

-

Add 3-Chloropyridazine (Electrophile) portion-wise or as a THF solution.

-

Heat the reaction to reflux (66°C) and stir for 4–16 hours.

-

Monitoring: Check TLC (EtOAc/Hexane 1:1) or LCMS for consumption of 3-chloropyridazine.

-

-

Quench & Workup:

-

Cool to 0°C. Carefully quench with saturated NH4Cl solution (exothermic!).

-

Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMF (if used).

-

Dry over Na2SO4, filter, and concentrate.

-

-

Purification:

-

Flash Column Chromatography (Silica Gel).[1]

-

Eluent: 0-60% EtOAc in Hexanes.

-

Target Product: tert-butyl 3-((pyridazin-3-yloxy)methyl)piperidine-1-carboxylate.

-

Phase 3: N-Deprotection & Salt Formation

Objective: Remove the Boc group to release the secondary amine.

Methodology:

-

Dissolve the Phase 2 intermediate in DCM (5 vol).

-

Add Trifluoroacetic acid (TFA) (10-20 equiv) dropwise at 0°C. Alternatively, use 4M HCl in Dioxane.

-

Stir at RT for 2 hours. Monitor by LCMS (Disappearance of Boc-protected mass, appearance of M+H = 208.1).

-

Isolation (Free Base):

-

Concentrate in vacuo to remove excess TFA.

-

Redissolve in DCM/MeOH (9:1) and neutralize with MP-Carbonate resin or wash with sat. NaHCO3.

-

Dry and concentrate to yield the target oil/solid.

-

-

Isolation (HCl Salt - Recommended for Stability):

-

If using HCl/Dioxane, concentrate the solid directly. Triturate with diethyl ether to obtain the hydrochloride salt.

-

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Solvent Water Content | < 50 ppm (Karl Fischer) | Water competes with the alcohol for NaH, forming NaOH, which hydrolyzes the chloropyridazine to pyridazin-3-one (inactive byproduct). |

| Stoichiometry | 1.1 equiv Alcohol : 1.0 equiv Chloride | Slight excess of the valuable alcohol ensures complete consumption of the volatile chloride. |

| Temperature | 60°C - 80°C | SNAr on 3-chloropyridazine requires thermal activation. RT reaction is often too slow.[2] |

| Base Selection | NaH (Sodium Hydride) | Strong non-nucleophilic bases like NaH are superior to carbonates (K2CO3) for primary alcohols in this context. |

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

-

Issue: Low Conversion in Step 2.

-

Cause: 3-chloropyridazine deactivation or insufficient temperature.

-

Solution: Switch solvent from THF to DMF (allows heating to 100°C) or use Cs2CO3 at 110°C if NaH is problematic.

-

-

Issue: Formation of Pyridazin-3-one (Hydrolysis).

-

Cause: Wet solvent or atmospheric moisture.

-

Solution: Ensure rigorous drying of THF/DMF over molecular sieves. Use a nitrogen balloon or manifold.

-

-

Safety Note: 3-chloropyridazine can be a skin irritant. NaH releases flammable hydrogen gas; ensure proper ventilation.

References

-

SNAr Reactivity of Pyridazines

- Coppo, F. T., et al. "Nucleophilic Aromatic Substitution of Halopyridazines." Journal of Heterocyclic Chemistry, 2021. (General reactivity profiles of diazines).

-

Source:

-

General Protocol for Ether Synthesis via SNAr

- Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Discusses use of pyridazine ethers to lower logP).

-

Source:

-

Boc-Deprotection Standards

- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." 4th Ed. John Wiley & Sons, 2006.

-

Source:

-

Analogous Synthesis (Piperidine-Pyridazine coupling)

- Patent WO2012061417. "Pyridazine derivatives as glutaminase inhibitors." (Describes analogous coupling of hydroxymethyl piperidines to chloropyridazines).

-

Source:

Sources

Application Note: Cytotoxicity Profiling of 3-(Piperidin-3-ylmethoxy)pyridazine

Introduction & Chemical Context

3-(Piperidin-3-ylmethoxy)pyridazine represents a privileged structural motif in modern medicinal chemistry. This scaffold combines a polar, electron-deficient pyridazine ring with a basic piperidine moiety via an ether linkage.

While specific cytotoxicity data for this exact isomer is limited in public repositories, structurally related compounds (e.g., 3-(piperidin-4-ylmethoxy)pyridine derivatives) are well-validated inhibitors of epigenetic targets such as LSD1 (Lysine-specific demethylase 1) and have shown potency against leukemia and solid tumors [1]. Furthermore, the pyridazine nucleus is a "wonder scaffold" frequently associated with broad-spectrum biological activities, including anticancer and anti-inflammatory properties [2].[1][2]

Why This Protocol?

Researchers working with this scaffold typically face two distinct evaluation needs:

-

Safety Profiling: Determining the therapeutic window by ensuring the compound is not non-specifically toxic to healthy cells (e.g., HEK293, HepG2).

-

Efficacy Screening: Evaluating potency against target cancer cell lines.[3][4]

Critical Physicochemical Consideration: The secondary amine on the piperidine ring (pKa ~10–11) is likely protonated at physiological pH. This basicity can lead to lysosomotropism —the accumulation of the drug in acidic organelles (lysosomes)—which is a common mechanism of off-target cytotoxicity for piperidine-containing drugs [3]. This guide includes assays specifically chosen to distinguish between metabolic arrest and membrane disruption.

Experimental Design Strategy

To build a robust cytotoxicity profile, we employ a Multiplexed Cytotoxicity Workflow . Relying on a single assay (e.g., MTT) is insufficient due to potential chemical interference (reduction of tetrazolium salts by the compound itself).

The "Triad" Approach:

-

Metabolic Activity (ATP/Redox): Measures cell viability based on mitochondrial function.

-

Membrane Integrity (LDH): Measures necrosis/membrane rupture.

-

Mechanistic Confirmation (Caspase 3/7): Distinguishes apoptosis from necrosis.

Workflow Visualization

Figure 1: Integrated workflow for evaluating compound cytotoxicity. Parallel assays ensure artifacts from compound interference are identified.

Detailed Protocols

Protocol A: ATP-Based Viability Assay (Luminescence)

Rationale: The most sensitive metric for cell health. ATP levels drop rapidly upon cell death. Luminescence is less prone to interference from the pyridazine ring than colorimetric MTT/MTS assays.

Materials:

-

Cell Lines: HepG2 (Liver tox model) or HCT116 (Cancer model).

-

Reagent: CellTiter-Glo® (Promega) or equivalent ATP-lite reagent.

-

Plate: 96-well or 384-well white-walled, clear-bottom plates.

Step-by-Step:

-

Compound Preparation:

-

Dissolve 3-(Piperidin-3-ylmethoxy)pyridazine in 100% DMSO to create a 10 mM stock .

-

Note: Ensure the solution is clear. If precipitation occurs, sonicate.

-

-

Cell Seeding:

-

Seed cells at 3,000–5,000 cells/well in 90 µL culture medium.

-

Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

-

-

Treatment:

-

Prepare a 10-point serial dilution (1:3) in medium. Max concentration: 100 µM (final DMSO < 0.5%).

-

Add 10 µL of 10x compound solution to wells.

-

Controls:

-

Negative: 0.5% DMSO (Vehicle).

-

Positive: 10 µM Staurosporine (Apoptosis inducer).

-

Blank: Medium only (no cells).

-

-

-

Incubation:

-

Incubate for 48 or 72 hours .

-

-

Readout:

-

Equilibrate plate to room temperature (RT) for 30 min.

-

Add 100 µL of CellTiter-Glo reagent.

-

Orbitally shake for 2 min (lysis).

-

Incubate 10 min at RT (stabilize signal).

-

Read Luminescence (Integration time: 0.5–1.0 sec).

-

Protocol B: Membrane Integrity (LDH Release)

Rationale: Detects necrosis. If the piperidine moiety causes detergent-like membrane disruption, LDH will be high even if ATP is low.

Materials:

-

Reagent: CytoTox-ONE™ or standard LDH detection kit (Lactate Dehydrogenase).

-

Supernatant from the treatment plate (can be multiplexed with Protocol A if planned).

Step-by-Step:

-

Setup: Perform seeding and treatment as in Protocol A.

-

Lysis Control (Max LDH):

-

45 minutes prior to readout, add Lysis Buffer (containing Triton X-100) to specific control wells. This represents 100% toxicity.

-

-

Harvest:

-

Transfer 50 µL of supernatant from the assay plate to a fresh black 96-well plate.

-

-

Reaction:

-

Add 50 µL of LDH Reagent.

-

Incubate 10–15 min at RT (protect from light).

-

Add 50 µL Stop Solution.

-

-

Readout:

-

Measure Fluorescence (Ex: 560 nm / Em: 590 nm).

-

Data Analysis & Interpretation

Quantitative Metrics

Calculate the % Cytotoxicity or % Viability using the following formulas:

| Metric | Formula |

| % Viability (ATP) | |

| % Cytotoxicity (LDH) |

Interpreting the Profile

The relationship between ATP (Metabolic) and LDH (Membrane) data reveals the Mechanism of Action (MoA).

-

Scenario 1: Low ATP + Low LDH

-

Interpretation:Cytostatic Effect. The cells stopped growing but membranes are intact. Common for epigenetic modulators (like LSD1 inhibitors).

-

-

Scenario 2: Low ATP + High LDH

-

Interpretation:Acute Necrosis/Cytotoxicity. The compound is killing cells, likely via membrane disruption or acute stress.

-

-

Scenario 3: IC50 Shift

-

If IC50 (72h) << IC50 (24h), the compound acts via a slow, cumulative mechanism (e.g., gene expression modulation), consistent with the pyridazine-piperidine scaffold's typical profile.

-

Mechanistic Pathway (Hypothetical)

Given the piperidine structure, lysosomal trapping is a potential toxicity pathway.

Figure 2: Potential mechanism of lysosomotropic toxicity common in amphiphilic amines (piperidines).

References

-

Li, Y., et al. (2016). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry, 59(4).

-

Asif, M. (2016). "The biological potentials of substituted 1,2-diazines: a review on versatile pyridazine derivatives." Journal of Chinese Pharmaceutical Sciences.

-

Hallen, A., et al. (2015). "Lysosomotropism of Basic Drugs: Impact on Cellular Toxicity." Journal of Biomolecular Screening.

-

Riss, T.L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Application Notes and Protocols for Efficacy Testing of 3-(Piperidin-3-ylmethoxy)pyridazine in Animal Models of Cognitive Impairment

Introduction: Targeting the α7 Nicotinic Acetylcholine Receptor for Cognitive Enhancement

Cognitive deficits are a devastating hallmark of numerous neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a promising therapeutic target for mitigating these impairments.[1][2] These receptors are ligand-gated ion channels highly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[3] Activation of α7 nAChRs can enhance synaptic plasticity and improve cognitive functions, making agonists of this receptor a key area of research for novel pro-cognitive drug development.[1][4]

While the specific pharmacological profile of 3-(Piperidin-3-ylmethoxy)pyridazine is under investigation, its structural features, particularly the pyridazine core, are present in a variety of biologically active compounds with diverse therapeutic applications, including those targeting the central nervous system.[5][6][7] This application note outlines a comprehensive preclinical strategy for evaluating the efficacy of 3-(Piperidin-3-ylmethoxy)pyridazine as a potential α7 nAChR agonist for the treatment of cognitive deficits. We present detailed protocols for rodent models of cognitive impairment, focusing on the Novel Object Recognition (NOR) and Morris Water Maze (MWM) tasks, which are robust and widely validated behavioral assays.

Hypothesized Mechanism of Action and Signaling Pathway

We hypothesize that 3-(Piperidin-3-ylmethoxy)pyridazine acts as an agonist at the α7 nAChR. Upon binding, it is proposed to induce a conformational change in the receptor, leading to the opening of its ion channel and subsequent influx of Ca2+. This increase in intracellular calcium can trigger downstream signaling cascades, such as the activation of extracellular-signal regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB) phosphorylation pathways, which are known to be crucial for synaptic plasticity and memory formation.[1]

Sources

- 1. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]

- 3. pnas.org [pnas.org]

- 4. ovid.com [ovid.com]

- 5. sarpublication.com [sarpublication.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. rjptonline.org [rjptonline.org]

Protocol for crystallization of 3-(Piperidin-3-ylmethoxy)pyridazine for X-ray crystallography

Application Note: Crystallization Protocol for 3-(Piperidin-3-ylmethoxy)pyridazine

Executive Summary & Physicochemical Profile

Objective: To obtain high-quality single crystals of 3-(Piperidin-3-ylmethoxy)pyridazine suitable for X-ray diffraction (XRD) to determine absolute configuration and conformational preference.

Molecular Analysis: The target molecule, 3-(Piperidin-3-ylmethoxy)pyridazine, presents specific crystallographic challenges:

-

Conformational Flexibility: The ether linkage (

) between the aromatic pyridazine and the aliphatic piperidine introduces rotational degrees of freedom, often leading to disorder or "oiling out" rather than crystallization. -

Basicity: The piperidine nitrogen (

) and the pyridazine nitrogens ( -

Chirality: The C3 position on the piperidine ring is a chiral center. If the sample is racemic, it may crystallize in centrosymmetric space groups (e.g.,

); if enantiopure, it requires non-centrosymmetric groups (e.g.,

Strategic Recommendation: Due to the flexible ether linker and low melting point potential of the free base, salt formation is the primary strategy. Protonating the secondary amine locks the piperidine conformation and introduces strong ionic hydrogen bonding networks, significantly increasing the probability of lattice formation.

Pre-Crystallization Characterization

Before attempting crystallization, the purity and solubility profile must be established.

Table 1: Solubility Profile & Solvent Selection

| Solvent Class | Specific Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Role in Crystallization |

| Protics | Methanol (MeOH) | High | High | Primary Solvent |

| Protics | Ethanol (EtOH) | High | Moderate | Primary Solvent |

| Aprotics | Dichloromethane (DCM) | High | Low | Primary (Free base only) |

| Non-Polars | Diethyl Ether | Moderate | Insoluble | Anti-Solvent (Precipitant) |

| Non-Polars | Hexane/Heptane | Low | Insoluble | Anti-Solvent (Precipitant) |

| Polar Aprotic | Acetonitrile (MeCN) | High | Low | Anti-Solvent (Slow diffusion) |

Protocol A: Salt Screening (Critical Path)

Rationale: The free base is likely an oil or amorphous solid. Salts provide the necessary lattice energy for crystallization.

Materials:

-

Target Compound: 50 mg (divided into 5 aliquots).

-

Acids (1.0 M solutions in MeOH/EtOH): Hydrochloric acid (HCl), Hydrobromic acid (HBr), L-Tartaric acid, Fumaric acid, Oxalic acid.

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 mg of the free base in the minimum amount of MeOH (approx. 50–100

L). -

Acid Addition: Add 1.05 equivalents of the selected acid solution.

-

Note: For HBr, use caution; heavy atoms (Br) facilitate phasing but can increase disorder.

-

-

Precipitation Check:

-

If immediate precipitate forms: Heat gently to redissolve, then allow to cool slowly (Recrystallization).

-

If clear solution remains: Proceed to Protocol B (Vapor Diffusion) .

-

-

Chiral Resolution (Optional): If the sample is a racemate and enantiopure crystals are desired, use L-Tartaric acid or Dibenzoyl-L-tartaric acid to form diastereomeric salts, which often crystallize with distinct habits.[1]

Protocol B: Vapor Diffusion (Sitting Drop)

Rationale: Vapor diffusion allows for a gradual increase in saturation, promoting nucleation at the metastable zone limit rather than rapid precipitation.

Setup: 24-well crystallization plate (e.g., Hampton VDX or Linbro).

Diagram: Vapor Diffusion Workflow

Caption: Workflow for salt screening and vapor diffusion crystallization of piperidine-pyridazine derivatives.

Detailed Methodology:

-

Reservoir Preparation: Fill the reservoir well with 500

L of anti-solvent.-

System 1: Methanol (Solvent) / Diethyl Ether (Anti-solvent). Best for HCl salts.

-

System 2: Ethanol (Solvent) / Hexane (Anti-solvent). Best for neutral/free base.

-

-

Drop Setup: On the sitting drop post or cover slip, mix:

-

1

L of the salt solution (from Protocol A). -

1

L of the reservoir solution.

-

-

Sealing: Immediately seal the well with crystal clear tape or a greased cover slip.

-

Incubation: Store at 20°C (Room Temp) in a vibration-free environment.

-

Note: If no crystals appear after 7 days, move to 4°C. The temperature drop decreases solubility and may induce nucleation.

-

Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

-

Cause: The molecule is too flexible or the supersaturation is too high.

-

Solution:

-

Seeding: Streak a cat whisker or micro-tool through the oil droplet to introduce nucleation sites.

-

Change Counter-ion: Switch from HCl to a larger organic acid like Fumaric acid or Benzoic acid. These provide more rigid packing interactions (

-

-

Issue: Twinning

-

Cause: Common in space groups like

when the molecule has pseudo-symmetry. -

Solution: Re-crystallize from a different solvent system (e.g., switch from MeOH to Isopropanol) to change the rate of growth. Slower growth often reduces twinning.

References

-

Hampton Research. Crystallization Screening: Crystal Growth 101. Retrieved from [Link]

- Anderson, M. O., et al. (2009). "Parallel synthesis of piperidine-based ligands." Journal of Combinatorial Chemistry. (General methodology for piperidine handling).

- Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. (Source for analogous pyridazine structures).

- Wouters, J., & Quéré, L. (2011). Pharmaceutical Salts and Co-crystals. Royal Society of Chemistry. (Authoritative text on salt selection for basic drugs).

-

Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Piperidin-3-ylmethoxy)pyridazine

Welcome to the dedicated technical support center for the synthesis of 3-(Piperidin-3-ylmethoxy)pyridazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. Here, we combine established chemical principles with practical, field-tested advice to create a comprehensive resource for your laboratory work.

Overview of the Core Synthesis

The most prevalent and reliable synthetic route to 3-(Piperidin-3-ylmethoxy)pyridazine involves a two-step process:

-

Williamson Ether Synthesis: This step involves the coupling of a protected piperidine precursor, typically N-Boc-3-(hydroxymethyl)piperidine, with a suitable 3-halopyridazine (e.g., 3-chloropyridazine or 3-bromopyridazine). This reaction is typically carried out in the presence of a strong base.

-

Deprotection: The subsequent step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final target molecule.

While theoretically straightforward, each step presents unique challenges that can significantly impact the overall yield and purity. This guide will address these challenges in detail.

Visualized Synthetic Workflow

Caption: General two-step synthesis of 3-(Piperidin-3-ylmethoxy)pyridazine.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address the most common issues encountered during the synthesis.

Issue 1: Low Yield in the Williamson Ether Synthesis Step

Question: My Williamson ether synthesis step is resulting in a low yield of the desired N-Boc protected intermediate. What are the likely causes and how can I fix this?

Answer: Low yield in this step is a frequent problem and can typically be attributed to several factors. Let's break them down:

-

Causality:

-

Insufficient Deprotonation of the Alcohol: The reaction requires the formation of an alkoxide from N-Boc-3-(hydroxymethyl)piperidine. If the base is not strong enough or used in insufficient quantity, the starting alcohol will remain, leading to poor conversion. Sodium hydride (NaH) is a common and effective choice for this transformation.

-

Competing Elimination Reactions: Although less common with pyridazine systems compared to other alkyl halides, under harsh conditions (very high temperatures), elimination reactions can occur.

-

Low Reactivity of the Halopyridazine: The reactivity of 3-halopyridazines follows the order I > Br > Cl. If you are using 3-chloropyridazine and experiencing low yield, switching to 3-bromopyridazine could improve the reaction rate.

-

Degradation of Starting Materials or Product: The pyridazine ring can be sensitive to certain nucleophiles and high temperatures, potentially leading to degradation.

-

-

Troubleshooting & Optimization Protocol:

-

Base Selection and Handling:

-

Use a strong, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil) is highly effective. Use at least 1.2 equivalents to ensure complete deprotonation.

-

Crucial Tip: Add the N-Boc-3-(hydroxymethyl)piperidine to a suspension of NaH in an anhydrous polar aprotic solvent (like DMF or THF) and stir for 30-60 minutes at room temperature before adding the 3-halopyridazine. This ensures complete formation of the alkoxide.

-

-

Solvent Choice:

-

A polar aprotic solvent is essential to dissolve the reactants and facilitate the SNAr reaction. Anhydrous N,N-Dimethylformamide (DMF) is an excellent choice. Ensure it is truly anhydrous, as water will quench the NaH and the alkoxide.

-

-

Temperature Control:

-

Start the reaction at a lower temperature (e.g., 60 °C) and monitor the progress by TLC or LC-MS. If the reaction is slow, the temperature can be gradually increased to 80-90 °C. Avoid excessively high temperatures to minimize byproduct formation.

-

-

Reaction Monitoring:

-

Track the disappearance of the starting material (N-Boc-3-(hydroxymethyl)piperidine) using Thin Layer Chromatography (TLC). A typical mobile phase would be Ethyl Acetate/Hexane (e.g., 1:1).

-

-

-

Data-Driven Decision Making:

| Parameter | Recommendation | Rationale |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that ensures complete alkoxide formation. |

| Solvent | Anhydrous DMF | High boiling point and ability to dissolve reactants effectively. |

| Temperature | 60-80 °C | Optimal balance between reaction rate and minimizing degradation. |

| Halide | 3-Bromopyridazine | More reactive than 3-chloropyridazine, potentially increasing yield. |

Issue 2: Incomplete Boc-Deprotection

Question: I see both my desired product and the Boc-protected intermediate after the deprotection step. How can I ensure complete removal of the Boc group?

Answer: Incomplete deprotection is usually a result of insufficient acid, short reaction time, or the presence of scavengers.

-

Causality:

-

Acid Stoichiometry: The Boc group is cleaved under acidic conditions. A stoichiometric amount of acid is consumed in the reaction and to protonate the basic nitrogens on the piperidine and pyridazine rings. Using only a catalytic amount of acid will result in incomplete reaction.

-

Reaction Time: While often fast, the reaction may require several hours to go to completion, especially at room temperature.

-

-

Troubleshooting & Optimization Protocol:

-

Choice of Acidic Reagent:

-

A solution of 4M HCl in 1,4-dioxane is a standard and highly effective reagent for this purpose. Trifluoroacetic acid (TFA) is also commonly used, either neat or diluted in a solvent like dichloromethane (DCM).

-

-

Ensure Sufficient Excess of Acid:

-

Use a significant excess of the acid solution (e.g., 5-10 equivalents relative to the substrate). This ensures the reaction environment remains acidic enough for the reaction to proceed to completion.

-

-

Monitoring the Reaction:

-

Monitor the reaction by LC-MS or TLC. On a TLC plate, the Boc-protected starting material will have a higher Rf value than the more polar, deprotected product (a primary amine salt). The reaction is complete when the starting material spot is no longer visible.

-

-

Post-Reaction Work-up:

-

After completion, the excess acid and solvent are typically removed under reduced pressure. The resulting salt can then be neutralized with a base (e.g., NaHCO₃ or NaOH solution) to obtain the free base form of the final product.

-

-

Issue 3: Difficulty in Final Product Purification

Question: My final product is difficult to purify. I am seeing multiple spots on TLC and peaks in my NMR. What are the likely impurities and how can I improve the purification?

Answer: Purification challenges often stem from byproducts formed during the synthesis or incomplete removal of reagents.

-

Causality:

-

Unreacted Starting Materials: If either of the first two steps did not go to completion, you will have unreacted starting materials in your crude product.

-

Byproducts from Side Reactions: Potential byproducts include small amounts of N-alkylated pyridazine if the piperidine nitrogen was not properly protected.

-

Residual Solvents: High-boiling point solvents like DMF can be difficult to remove completely and may contaminate the final product.

-

-

Troubleshooting & Optimization Protocol:

-

Pre-Purification Work-up:

-

After the deprotection step and basification, perform a liquid-liquid extraction. Extract your aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate multiple times to ensure complete recovery of the product.

-

Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

-

-

Chromatography:

-

Flash column chromatography is the most effective method for purifying the final product.

-

Stationary Phase: Silica gel is standard.

-

Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A common gradient is DCM with 0-10% Methanol. Adding a small amount of ammonium hydroxide (e.g., 1%) to the mobile phase can help to reduce tailing of the amine product on the silica gel.

-

-

Alternative Purification:

-

If the product is a solid, recrystallization from a suitable solvent system (e.g., isopropanol/heptane) can be an effective purification method.

-

Alternatively, the product can be isolated as a hydrochloride salt, which is often a crystalline solid and easier to handle and purify than the free base.

-

-

Visualized Troubleshooting Logic

Caption: Troubleshooting decision tree for low yield and purity issues.

Optimized Laboratory Protocol

This protocol incorporates the best practices discussed above to maximize yield and purity.

Step 1: Synthesis of N-Boc-3-(Piperidin-3-ylmethoxy)pyridazine

-

To a round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

-

Add anhydrous DMF to the flask and cool the suspension to 0 °C.

-

Slowly add a solution of N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DMF to the NaH suspension.

-

Allow the mixture to warm to room temperature and stir for 45 minutes.

-

Add a solution of 3-chloropyridazine (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 70 °C and monitor by TLC or LC-MS until the starting alcohol is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure N-Boc protected intermediate.

Step 2: Synthesis of 3-(Piperidin-3-ylmethoxy)pyridazine (Final Product)

-

Dissolve the N-Boc-3-(Piperidin-3-ylmethoxy)pyridazine (1.0 eq) from the previous step in a minimal amount of 1,4-dioxane.

-

Add a solution of 4M HCl in 1,4-dioxane (10 eq) to the mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS until the starting material is completely consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Dissolve the resulting solid/oil in water and basify to pH > 10 with 1M NaOH solution.

-

Extract the aqueous layer with dichloromethane (DCM, 3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel (eluting with a gradient of DCM/Methanol with 1% ammonium hydroxide) to afford the final product.

General FAQs

-

What are the critical quality attributes of the starting materials?

-

N-Boc-3-(hydroxymethyl)piperidine: Should be free of any unprotected amine. The presence of the diol (piperidine-3-methanol) will lead to side products.

-

3-Chloropyridazine: Purity is key. Ensure it is free from isomeric impurities.

-

Solvents: All solvents, especially in the Williamson ether synthesis step, must be anhydrous.

-

-

What are the key safety considerations for this synthesis?

-

Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) and quenched carefully.

-

Strong Acids: Reagents like 4M HCl in dioxane and TFA are highly corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: DMF is a reproductive toxin and should be handled with care. Dichloromethane is a suspected carcinogen. Always work in a well-ventilated fume hood.

-

References

- General Williamson Ether Synthesis: "Strategic Applications of Named Reactions in Organic Synthesis" by László Kürti and Barbara Czakó.

- Boc-Protection and Deprotection: "Greene's Protective Groups in Organic Synthesis" by Peter G. M. Wuts. This is the definitive guide to protecting groups, detailing the conditions for both the addition and removal of the Boc group. (John Wiley & Sons, ISBN: 978-1118057483)

- Synthesis of similar compounds in patents: Various patents describe the synthesis of related structures, which can provide useful experimental details. An example is US Patent US20100286125A1, "PYRIDAZINE DERIVATIVES AND THEIR USE AS OREXIN RECEPTOR ANTAGONISTS".

Overcoming solubility issues of 3-(Piperidin-3-ylmethoxy)pyridazine in aqueous buffers

Executive Summary & Molecule Profile

3-(Piperidin-3-ylmethoxy)pyridazine is a functionalized heterocyclic building block often used in the synthesis of bioactive compounds (e.g., LSD1 inhibitors, GPCR ligands). Users frequently report precipitation when transitioning from organic stock solutions to aqueous bio-assay buffers.[][2]

This guide addresses the physicochemical root causes of these solubility failures—primarily driven by the ionization state of the piperidine nitrogen and lattice energy of the free base —and provides validated protocols to ensure stable delivery in physiological media.[]

Physicochemical Profile (Predicted)

| Property | Value | Implication for Solubility |

| Molecular Weight | ~193.25 g/mol | Small molecule; kinetics of dissolution should be fast if thermodynamically favorable. |

| pKa (Basic) | ~10.8 - 11.2 (Piperidine NH) | Critical: At pH 7.4, the molecule is >99.9% protonated (cationic). Theoretically soluble, if the counter-ion allows.[] |

| pKa (Acidic/Weak Base) | ~2.3 (Pyridazine N) | Negligible contribution to solubility at physiological pH.[] |

| LogP (Octanol/Water) | ~0.6 - 0.9 | Moderately lipophilic.[] The uncharged free base is hydrophobic; the salt form is hydrophilic.[] |

| State | Solid (often Free Base or HCl salt) | Free base often presents as a sticky solid or oil with poor water wettability.[] |

Troubleshooting Guide: Why is it precipitating?

Use this diagnostic Q&A to identify the specific failure mode in your experiment.

Scenario A: "I dissolved the powder directly in PBS (pH 7.4), and it won't dissolve."

-

Diagnosis: You likely have the Free Base form.[]

-

The Science: While the pKa (~11) suggests it should protonate and dissolve at pH 7.4, the kinetics of protonation from a solid free base in a neutral buffer are often stalled by the formation of a hydration shell or "oiling out."[] The buffer capacity of standard PBS may not be sufficient to locally protonate the concentrated solid surface.[]

-

Solution: Acidify first. Dissolve the compound in a small volume of 0.1 M HCl or acetic acid to generate the salt in situ before adding the buffer.[]

Scenario B: "I made a 10 mM stock in DMSO, but it crashed out when I diluted it 1:1000 into the assay buffer."

-

Diagnosis: "Dilution Shock" / Kinetic Precipitation. []

-

The Science: Rapid dilution of a hydrophobic stock (DMSO) into a high-dielectric medium (Water) creates a transient supersaturation state. If the local concentration exceeds the solubility limit of the free base (before it has time to protonate), it forms micro-precipitates.[]

-

Solution: Step-down dilution. Predilute the DMSO stock with water/buffer containing a solubilizer (e.g., Tween-80 or Cyclodextrin) or ensure rapid vortexing during addition.

Scenario C: "It dissolved initially but precipitated after 2 hours on the bench."

-

Diagnosis: Thermodynamic Instability / Salting Out. []

-

The Science: High ionic strength buffers (like 10x PBS) can reduce the solubility of organic salts ("Salting Out").[] Alternatively, if the pH drifted upward (e.g., in unbuffered media absorbing CO2, though less likely to raise pH), the fraction of neutral free base increases.

-

Solution: Check Ionic Strength. Switch to a lower ionic strength buffer (e.g., 10-50 mM HEPES) or add a cosolvent (5% DMSO).

Validated Solubilization Protocols

Protocol 1: The "In-Situ Salt" Method (Recommended for Aqueous Assays)

Best for: Animal studies or assays where DMSO is not tolerated.

-

Weigh the required amount of 3-(Piperidin-3-ylmethoxy)pyridazine (Free Base).

-

Calculate the molar equivalent.

-

Add 1.05 equivalents of 0.1 M HCl .

-

Note: The piperidine nitrogen will protonate immediately.[]

-

-

Vortex until fully dissolved. The solution should be clear.

-

Dilute to the final volume with your assay buffer (e.g., PBS or HEPES).

-

Verify pH : Ensure the final pH is within the desired range (7.0–7.4). The buffer capacity should neutralize the slight excess acid.[]

Protocol 2: The DMSO "Step-Down" Method

Best for: High-throughput screening (HTS) and cellular assays.

-

Prepare Stock : Dissolve compound in 100% DMSO to create a 10 mM - 50 mM stock.[]

-

Tip: Sonicate for 30 seconds to ensure no micro-crystals remain.

-

-

Intermediate Dilution (Optional but Recommended) :

-

Dilute the DMSO stock 1:10 into 50% DMSO / 50% Water .[]

-

Why? This reduces the "shock" when moving to the final aqueous buffer.[]

-

-

Final Dilution :

-

Add the stock (or intermediate) to the assay buffer while vortexing the buffer .[]

-

Crucial: Do not add buffer to the DMSO; add DMSO to the moving buffer.

-

Max DMSO : Keep final DMSO concentration < 1% (or as tolerated by your cells).[]

-

Decision Logic & Workflow (Visualization)

The following flowchart illustrates the decision-making process for solubilizing this compound based on the initial form and assay requirements.

Figure 1: Decision matrix for solubilizing piperidine-pyridazine derivatives based on starting material.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO?

-

A: Yes, but with caution. Ethanol is more volatile, which can lead to concentration changes over time in open wells.[] Furthermore, ethanol has a lower solubilizing power for this specific scaffold compared to DMSO.[] If you must use ethanol, ensure the final concentration is < 5%.[]

Q2: My compound is an oil. Is it degraded?

-

A: Not necessarily. The free base of 3-(Piperidin-3-ylmethoxy)pyridazine is often a viscous oil or low-melting solid. Check purity via LC-MS. If the mass is correct (MW ~193), proceed with the Acidify protocol (Protocol 1) to convert it to a handleable solution.

Q3: Why does the pKa matter if I'm using DMSO?

-

A: It matters when you dilute.[] DMSO hides the ionization state.[] Once you dilute into water, the molecule "feels" the pH.[] If the buffer pH is too high (>10), the molecule becomes neutral and may crash out.[] Since physiological pH (7.[]4) is well below the pKa (~11), it should remain charged, but local high concentrations during mixing can still cause issues.

References

-

National Center for Biotechnology Information. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[3][4] PubMed Central.[] Retrieved October 26, 2023, from [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimization of reaction conditions for the synthesis of 3-(Piperidin-3-ylmethoxy)pyridazine derivatives

Welcome to the Technical Support Center. 3-(Piperidin-3-ylmethoxy)pyridazine derivatives are critical structural motifs frequently utilized in the development of kinase inhibitors and CNS-active therapeutics[1]. Synthesizing these scaffolds typically relies on a Nucleophilic Aromatic Substitution (S_NAr) between a protected piperidine alkoxide and an electron-deficient pyridazine ring[2].

This guide provides authoritative troubleshooting, optimized reaction parameters, and validated protocols to ensure high-yield, reproducible syntheses.

Synthetic Workflow Overview

The standard approach requires protecting the secondary amine of 3-hydroxymethylpiperidine, followed by alkoxide generation, S_NAr coupling with a dihalopyridazine, and subsequent deprotection.

Caption: Workflow for the synthesis of 3-(Piperidin-3-ylmethoxy)pyridazine derivatives.

Troubleshooting Guides & FAQs

Q: Why is my S_NAr reaction yielding a high percentage of pyridazinol byproduct instead of the desired ether? A: This is a classic issue of nucleophilic competition. The electron-withdrawing nature of the pyridazine ring makes it highly electrophilic[2]. If trace amounts of water are present in your solvent or base, the strong bases used (like NaH or KOtBu) will generate hydroxide ions. Hydroxide is a smaller, harder nucleophile than your bulky alkoxide and will rapidly hydrolyze the halopyridazine. Solution: Ensure strict anhydrous conditions. Use freshly distilled THF or anhydrous DMF, and wash your NaH with hexanes to remove mineral oil, which can trap moisture.